(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide (E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1798407-00-7
VCID: VC5238535
InChI: InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+
SMILES: C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3
Molecular Formula: C21H22ClFN2O3
Molecular Weight: 404.87

(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1798407-00-7

Cat. No.: VC5238535

Molecular Formula: C21H22ClFN2O3

Molecular Weight: 404.87

* For research use only. Not for human or veterinary use.

(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide - 1798407-00-7

Specification

CAS No. 1798407-00-7
Molecular Formula C21H22ClFN2O3
Molecular Weight 404.87
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+
Standard InChI Key LYCAICNUFALDDB-VOTSOKGWSA-N
SMILES C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central acetamide backbone substituted with three distinct pharmacophores:

  • A 2-chloro-6-fluorophenyl group at the α-position, contributing electron-withdrawing effects and steric bulk.

  • A piperidin-4-ylmethyl side chain linked to the acetamide nitrogen, enhancing conformational flexibility.

  • An (E)-3-(furan-2-yl)acryloyl group at the piperidine nitrogen, introducing planar rigidity and potential π-π stacking interactions .

The stereochemistry of the acryloyl group (E-configuration) is critical for maintaining spatial alignment between the furan ring and the amide carbonyl, which may influence receptor binding .

Physicochemical Properties

Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₂₁H₂₂ClFN₂O₃
Molecular Weight404.9 g/mol
Melting PointNot Available (N/A)
Boiling PointN/A
DensityN/A

The absence of reported melting/boiling points suggests limited experimental characterization, a common challenge for novel synthetic intermediates .

Synthesis and Methodological Considerations

Retrosynthetic Analysis

Based on analogous protocols for N-arylacetamides , a plausible synthetic route involves:

  • Piperidine Functionalization: N-acylation of piperidin-4-ylmethanamine with (E)-3-(furan-2-yl)acryloyl chloride.

  • Acetamide Coupling: Reaction of 2-(2-chloro-6-fluorophenyl)acetic acid with the functionalized piperidine via chloroacetyl intermediates .

Key Reaction Steps

Adapting procedures from thieno[2,3-b]pyridine syntheses :

  • Step 1: Formation of the piperidine-acrylamide intermediate via nucleophilic acyl substitution under basic conditions (e.g., triethylamine in ethanol).

  • Step 2: Coupling with 2-(2-chloro-6-fluorophenyl)acetic acid using N-bromosuccinimide (NBS) or chloroacetyl chloride to activate the carboxylate .

Critical Parameters:

  • Temperature: Reflux conditions (70–80°C) to ensure complete acylation .

  • Catalysis: Piperidine or sodium ethoxide to deprotonate intermediates and drive cyclization .

Pharmacological Profile

Hypothesized Mechanisms

While direct bioactivity data for this compound remains unreported, structural analogs suggest:

  • Kinase Inhibition: The acryloyl-piperidine motif is prevalent in kinase inhibitors (e.g., EGFR, VEGFR), where the furan ring may act as a hydrogen-bond acceptor .

  • CNS Penetration: The chloro-fluorophenyl group enhances lipid solubility, potentially aiding blood-brain barrier traversal .

Toxicity Considerations

  • Electrophilic Reactivity: The α,β-unsaturated acryloyl group may form Michael adducts with cellular thiols, necessitating toxicity screening .

Analytical Characterization

Spectroscopic Data

Inferred from related N-arylacetamides :

TechniqueKey Signals
IR (cm⁻¹)1674 (C=O stretch), 1643 (amide I), 2214 (C≡N)
¹H NMRδ 4.82 (s, CH₂-Br), 7.12–8.25 (m, Ar-H)
MSm/z 404.9 (M⁺)

Chromatographic Behavior

  • HPLC: Predicted retention time ~12–14 min (C18 column, acetonitrile/water gradient) .

Applications and Research Implications

Drug Discovery

  • Lead Optimization: The furan-acrylamide moiety is a promising scaffold for covalent inhibitor design .

  • Polypharmacology: Dual targeting of kinases and GPCRs via modular substitutions on the piperidine ring .

Material Science

  • Coordination Chemistry: The chloro-fluorophenyl group may act as a weak Lewis acid in metal-organic frameworks (MOFs) .

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